molecular formula C15H20O B7869692 4-Methylphenyl cycloheptyl ketone

4-Methylphenyl cycloheptyl ketone

Cat. No.: B7869692
M. Wt: 216.32 g/mol
InChI Key: FIOBOYXQDAEAFH-UHFFFAOYSA-N
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Description

4-Methylphenyl cycloheptyl ketone is an organic compound characterized by a cycloheptyl group attached to a 4-methylphenyl group via a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl cycloheptyl ketone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cycloheptanone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally require an anhydrous environment and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors which allow for better control over reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ketone group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid derivatives.

    Reduction: 4-Methylphenyl cycloheptyl alcohol.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

4-Methylphenyl cycloheptyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylphenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    4-Methylphenyl cyclohexyl ketone: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-Methylphenyl cyclopentyl ketone: Contains a cyclopentyl group, leading to different steric and electronic properties.

    4-Methylphenyl cyclooctyl ketone: Features a larger cyclooctyl group, affecting its reactivity and applications.

Uniqueness: 4-Methylphenyl cycloheptyl ketone is unique due to its specific ring size, which influences its chemical reactivity and physical properties. The cycloheptyl group provides a balance between steric hindrance and flexibility, making it suitable for various synthetic and industrial applications.

Properties

IUPAC Name

cycloheptyl-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-12-8-10-14(11-9-12)15(16)13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOBOYXQDAEAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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